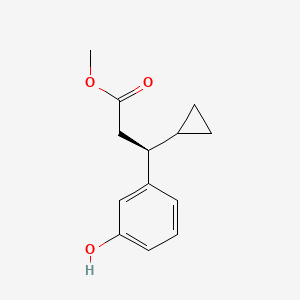

methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate

CAS No.: 1142223-08-2

Cat. No.: VC4289346

Molecular Formula: C13H16O3

Molecular Weight: 220.268

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1142223-08-2 |

|---|---|

| Molecular Formula | C13H16O3 |

| Molecular Weight | 220.268 |

| IUPAC Name | methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate |

| Standard InChI | InChI=1S/C13H16O3/c1-16-13(15)8-12(9-5-6-9)10-3-2-4-11(14)7-10/h2-4,7,9,12,14H,5-6,8H2,1H3/t12-/m0/s1 |

| Standard InChI Key | PXBFBXFVUPMAJK-LBPRGKRZSA-N |

| SMILES | COC(=O)CC(C1CC1)C2=CC(=CC=C2)O |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Stereochemistry

The compound’s structure features a cyclopropyl ring attached to the third carbon of a propanoate ester, alongside a 3-hydroxyphenyl group. The (3S) configuration indicates the stereogenic center at the third carbon, confirmed by the SMILES notation . The cyclopropyl group introduces steric strain, influencing the molecule’s reactivity and conformational stability .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 1142223-08-2 | |

| Molecular Formula | ||

| Molecular Weight | 220.268 g/mol | |

| Purity | 95% | |

| Storage Conditions | 2–8°C | |

| SMILES |

Synthesis and Enantioselective Preparation

Synthetic Routes

The synthesis of methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate involves multi-step processes, often starting from tyrosine derivatives or simpler propanoic acid precursors. A patent by outlines a method for synthesizing structurally related 3-aryl-2-hydroxy propanoic acids, which shares mechanistic parallels:

-

O-Alkylation: Protection of hydroxyl groups using alkyl/aralkyl halides in the presence of bases like NaOH or KOH .

-

Diazotization: Conversion of amino groups to diazo intermediates, followed by dialkylation to introduce cyclopropane rings .

-

Esterification: Reaction with methanol under acidic conditions to yield the final ester .

The enantiopurity (97–99% ee) reported for analogous compounds suggests that asymmetric catalysis or chiral resolution techniques are critical for isolating the (3S)-enantiomer.

Optimization Challenges

Key challenges include minimizing racemization during esterification and achieving high yields. For example, a related synthesis of methyl 3-cyclopropyl-3-oxopropionate achieved a 90.4% yield after recrystallization , highlighting the importance of purification steps like solvent washing (toluene, sodium hydroxide) and drying over anhydrous .

Physicochemical Properties

Solubility and Lipophilicity

While direct solubility data for the compound is limited, its structural analog methyl 3-cyclopropyl-3-oxopropionate exhibits high solubility in organic solvents like toluene and 2-propanol . Calculated log values (0.74 consensus) indicate moderate lipophilicity , suggesting compatibility with lipid-based formulations.

Stereochemical Analysis and Spectroscopic Data

Chiral Resolution

The (3S) configuration is preserved via stereoselective synthesis, as evidenced by the retention of enantiopurity (>97%) in analogous compounds . Techniques such as chiral HPLC or polarimetry are likely employed for quality control.

Spectroscopic Signatures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume